4-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-4-ol
Description
4-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-4-ol is a heterocyclic compound that features a pyrazole ring and a piperidine ring
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H19N3O/c1-9-7-10(14(2)13-9)8-11(15)3-5-12-6-4-11/h7,12,15H,3-6,8H2,1-2H3 |
InChI Key |
SNSVLVPCVMWLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC2(CCNCC2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-4-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with piperidin-4-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Piperidin-4-ol: A piperidine derivative with a hydroxyl group, similar to the piperidine moiety in the target compound.
Uniqueness
4-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-4-ol is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties
Biological Activity
4-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O. Its structure features a piperidine ring substituted with a pyrazole moiety, which is known for conferring various biological activities.
Anticancer Properties
Research has indicated that compounds containing the 1H-pyrazole structure exhibit antiproliferative activity against several cancer cell lines. Notable findings include:
- In vitro Studies : Compounds with similar structures have shown effectiveness against lung, breast, and colorectal cancer cells. For instance, derivatives of pyrazole have been reported to inhibit the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- In vivo Studies : Animal models have demonstrated that certain pyrazole derivatives can significantly reduce tumor size and improve survival rates in cancer-bearing mice .
Antimicrobial Activity
The compound's piperidine core has been linked to antimicrobial effects . Studies have shown that related compounds possess activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Compounds derived from piperidine and pyrazole have also been evaluated for their anti-inflammatory properties . These studies indicate that they may reduce inflammation markers in cellular assays, supporting their use in inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, which are critical in cancer progression and inflammation .
- Gene Expression Regulation : The regulation of apoptosis-related genes such as BAX and Bcl-2 has been observed with certain pyrazole derivatives, indicating a pathway for inducing cell death in malignancies .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyrazole-containing compounds against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
Anti-tuberculosis Screening
Another significant investigation focused on the anti-tuberculosis properties of piperidinol derivatives. The study found that some compounds had minimum inhibitory concentrations (MICs) as low as 1.4 μg/mL against Mycobacterium tuberculosis, suggesting strong potential for developing new tuberculosis treatments .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 4-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-4-ol, and how can purity be optimized?
The synthesis of pyrazole-piperidine hybrids typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, analogous compounds are synthesized via 1,5-diarylpyrazole core templates, starting from pentanol derivatives through sequential alkylation and cyclocondensation reactions . Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using polar aprotic solvents like DMF/EtOH mixtures . Post-synthesis purity should be validated via HPLC (>95%) and NMR to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key characterization techniques include:
Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?
In vitro assays targeting kinase inhibition or receptor binding (e.g., GPCRs) are recommended. For example, pyrazole derivatives have been screened for anti-inflammatory or anticancer activity using enzyme-linked immunosorbent assays (ELISAs) and cell viability assays (MTT) . Dose-response curves and IC50 values should be established to prioritize lead optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies may arise from differences in substituent positioning or stereochemistry. For instance, fluorinated vs. methoxy groups on pyrazole rings can alter binding affinities . To address contradictions:
Q. What strategies mitigate solubility challenges during in vitro and in vivo studies?
Poor aqueous solubility is common in piperidine-containing compounds. Mitigation approaches include:
Q. How should experimental designs incorporate mechanistic studies for this compound?
Mechanistic studies require integration of kinetic assays and omics approaches :
Q. What computational tools are recommended for predicting off-target interactions or toxicity?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess absorption, distribution, and toxicity risks .
- Molecular Dynamics (MD) Simulations : Explore binding stability with non-target proteins (e.g., cytochrome P450 enzymes) .
- Tox21 Database : Cross-reference with known toxicophores (e.g., reactive metabolites) .
Methodological Considerations
Q. How can researchers validate synthetic intermediates to ensure reproducibility?
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring .
- Stability studies : Expose intermediates to stress conditions (heat, light, humidity) to identify degradation pathways .
- Cross-lab validation : Share protocols with independent labs to confirm reproducibility .
Q. What frameworks guide the prioritization of derivatives for further development?
Adopt a hierarchical screening cascade :
Physicochemical filters : Lipinski’s Rule of Five, solubility >50 µM .
In vitro potency : IC50 < 1 µM in target-specific assays .
Selectivity indices : Ratio of activity between target and off-target proteins >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
